molecular formula C7H8ClNO2S B6614637 2-chloro-5-methanesulfonyl-3-methylpyridine CAS No. 2870682-28-1

2-chloro-5-methanesulfonyl-3-methylpyridine

Cat. No.: B6614637
CAS No.: 2870682-28-1
M. Wt: 205.66 g/mol
InChI Key: AHIBDAZGVOIJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-methanesulfonyl-3-methylpyridine is a versatile chemical compound used in various scientific research applications. This compound is known for its unique properties and potential benefits, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methanesulfonyl-3-methylpyridine typically involves the reaction of 2-chloro-5-methylpyridine with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in achieving efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methanesulfonyl-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Sulfide derivatives.

Scientific Research Applications

2-chloro-5-methanesulfonyl-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methanesulfonyl-3-methylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylpyridine
  • 2-chloro-5-methanesulfonylpyridine
  • 3-methylpyridine

Uniqueness

2-chloro-5-methanesulfonyl-3-methylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain contexts.

Properties

IUPAC Name

2-chloro-3-methyl-5-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-6(12(2,10)11)4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIBDAZGVOIJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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